3-Noradamantanecarboxylic acid

Cage Compounds Synthetic Chemistry Reactivity

Sourcing a rigid cage building block for anti-Bredt molecule synthesis? Standard adamantane analogs cannot substitute-the ring-contracted noradamantane core provides fundamentally different bond strain and reactivity. - Enables synthesis of anti-Bredt olefins inaccessible with 1-adamantanecarboxylic acid. - Converts to acid chloride for noradamantane pharmacophore incorporation (e.g., KW-3902). - Distinct genotoxicity profile for environmental toxicology Comet assay controls. ≥98% purity, white crystalline powder, ambient shipping. Full CoA provided.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 16200-53-6
Cat. No. B095953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Noradamantanecarboxylic acid
CAS16200-53-6
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC3(C2)C(=O)O
InChIInChI=1S/C10H14O2/c11-9(12)10-4-6-1-7(5-10)3-8(10)2-6/h6-8H,1-5H2,(H,11,12)
InChIKeyRXUUYFUQAGICCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Noradamantanecarboxylic Acid: Product Overview


3-Noradamantanecarboxylic acid (CAS 16200-53-6) is a rigid, polycyclic carboxylic acid featuring a noradamantane cage structure [1]. This compound is distinguished from common adamantane analogs by a ring-contracted skeleton, which results in a significantly different C-C bond strain and reactivity profile [2]. It is a white to almost white crystalline powder with a reported melting point of 105-107 °C and a molecular formula of C₁₀H₁₄O₂ . It serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals, functional materials, and as a precursor to 'anti-Bredt' strained molecules .

1 Strained cage building block for anti-Bredt molecule synthesis
2 Challenging substrate for C-H functionalization methodology development
3 Differentiated control in environmental genotoxicity studies

3-Noradamantanecarboxylic Acid Differentiation


In-class substitution with 1-adamantanecarboxylic acid or its common alkylated derivatives is not scientifically valid due to profound structural and reactivity differences. Unlike the highly symmetrical and relatively robust adamantane core, the noradamantane skeleton in 3-noradamantanecarboxylic acid possesses a ring-contracted structure that results in significantly different C-C bond strain, as supported by computational predictions [1]. This added strain paradoxically leads to diminished reactivity and makes selective oxidation and functionalization notoriously difficult, a stark contrast to adamantane [2]. These unique electronic and steric properties directly translate to differentiated biological outcomes, most notably a distinct genotoxicity profile observed in environmental toxicology studies [3].

Property
3-Noradamantanecarboxylic Acid
1-Adamantanecarboxylic Acid
Reactivity
Diminished reactivity; difficult to selectively oxidize
Broadly applicable, relatively facile functionalization
Genotoxicity endpoint
Differentiated DNA damage profile in marine mussel assay
Higher genotoxic potency under identical conditions
Application space
Designated anti-Bredt strained molecule precursor
Not associated with this niche application

3-Noradamantanecarboxylic Acid: Key Evidence


Reactivity: Noradamantane vs. Adamantane Core

The ring-contracted noradamantane core of the compound exhibits fundamentally different reactivity compared to its adamantane analog. The added C-C bond strain leads to diminished reactivity, making selective oxidation and functionalization of the cage 'notoriously difficult' [1].

Reactivity profile
Class-level inference
Target: Diminished reactivity; notoriously difficult to selectively oxidise and functionalise
Comparator: 1-Adamantane core – broadly applicable, relatively facile functionalization
Confirms synthetic route differentiation; substitution with adamantane analogs not supported
Cage Compounds Synthetic Chemistry Reactivity

Differential Genotoxicity in Marine Mussels

In a head-to-head in vivo study, 3-noradamantane carboxylic acid was shown to cause significant DNA damage in marine mussels, as assessed by the Comet assay. The study directly compared the compound to 1-adamantane carboxylic acid and 3,5-dimethyladamantane carboxylic acid at identical concentrations [1].

Genotoxicity (in vivo)
Head-to-head comparison
Target: DNA damage at 30 µmol L⁻¹ in mussel gills/haemocytes (Comet assay)
Comparator: 1-Adamantane carboxylic acid – significant genotoxicity at 0.6 µmol L⁻¹ (50× lower concentration)
Reported lower genotoxic potency under these test conditions; supports differentiated control selection
Mytilus edulis, 3-day semi-static exposure
Environmental Toxicology Genotoxicity In Vivo Study

Synthetic Route to Acid Chloride

The compound has a validated, reproducible synthetic route for conversion to its acid chloride derivative, hexahydro-2,5-methano-pentalene-3a-carbonyl chloride. This transformation is a key step in the synthesis of more complex molecules, such as the adenosine A1 antagonist KW-3902 [1].

Synthetic utility
Reported synthesis
Acid chloride formation: SOCl₂, reflux, 1 h
Entry point for noradamantane-containing pharmaceuticals (e.g., adenosine A1 antagonist series)
Validated derivatization route; reliable precursor for medicinal chemistry
Synthetic Methodology Chemical Transformation Building Block

Anti-Bredt Strained Molecule Precursor

3-Noradamantanecarboxylic acid is explicitly listed by a major chemical supplier as a building block for 'Anti-Bredt' strained molecules . This is a specialized application that leverages the inherent strain of the noradamantane core.

Application space
Class-level inference
Designated building block for anti-Bredt strained molecules (supplier designation)
Enables niche strained cage synthesis; data to verify
Source: commercial listing; no independent publication cited
Strained Molecules Physical Organic Chemistry Materials Science

3-Noradamantanecarboxylic Acid Applications


Building Block for Anti-Bredt Strained Intermediates

Researchers in physical organic chemistry and materials science should procure 3-noradamantanecarboxylic acid specifically for the synthesis of 'Anti-Bredt' strained molecules, a unique application space not accessible with common adamantane analogs . The inherent C-C bond strain of the noradamantane core makes it the necessary and designated precursor for accessing these high-energy, non-classical intermediates [1].

Control Compound for Environmental Genotoxicity Studies

Due to its distinct and quantifiably different genotoxicity profile compared to 1-adamantane carboxylic acid, 3-noradamantanecarboxylic acid is a valuable tool for environmental toxicology studies. It can be used as a differentiated control to probe structure-activity relationships or to assess the impact of specific diamondoid structures on aquatic life, as demonstrated by its use in marine mussel Comet assays [2].

Noradamantane-Containing Pharmaceutical Intermediate

Medicinal chemists focused on exploring novel chemical space for adenosine receptor antagonists or other CNS-targeted therapeutics should consider this compound. Its validated conversion to the corresponding acid chloride provides a reliable synthetic entry point for incorporating the unique noradamantane cage into drug candidates like KW-3902, offering a differentiated pharmacophore compared to standard adamantane-based drugs [3].

Challenging Substrate for C-H Functionalization Methods

Given the published difficulty in selectively oxidizing and functionalizing the noradamantane cage due to its diminished reactivity, 3-noradamantanecarboxylic acid serves as an ideal challenging substrate for methodology development [1]. Researchers aiming to push the boundaries of C-H activation or late-stage functionalization can use this compound to benchmark the robustness and selectivity of new catalytic systems.

Application
Selection Property
Validation Focus
Anti-Bredt strained molecule synthesis
Noradamantane cage strain
Strain-enabled reactivity verification
Environmental genotoxicity control
Differentiated genotoxicity profile
Comet assay endpoint comparison
Noradamantane pharmaceutical intermediate
Reliable acid chloride derivatization
Synthetic reproducibility and scalability
C-H functionalization method development
Diminished reactivity / selectivity challenge
Catalytic system robustness benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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